molecular formula C17H14ClN B15339799 2-Chloro-5,8-dimethyl-3-phenylquinoline CAS No. 1031928-12-7

2-Chloro-5,8-dimethyl-3-phenylquinoline

Cat. No.: B15339799
CAS No.: 1031928-12-7
M. Wt: 267.8 g/mol
InChI Key: WIPZKOPVNQVYPK-UHFFFAOYSA-N
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Properties

CAS No.

1031928-12-7

Molecular Formula

C17H14ClN

Molecular Weight

267.8 g/mol

IUPAC Name

2-chloro-5,8-dimethyl-3-phenylquinoline

InChI

InChI=1S/C17H14ClN/c1-11-8-9-12(2)16-14(11)10-15(17(18)19-16)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

WIPZKOPVNQVYPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,8-dimethyl-3-phenylquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and acetophenone derivatives.

    Cyclization: The key step involves the cyclization of these starting materials to form the quinoline ring. This can be achieved through various methods, including the Skraup synthesis or Friedländer synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,8-dimethyl-3-phenylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands in organic solvents.

Major Products

    Substitution: Formation of substituted quinolines.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinolines.

    Coupling: Formation of biaryl or other coupled products.

Scientific Research Applications

2-Chloro-5,8-dimethyl-3-phenylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5,8-dimethyl-3-phenylquinoline depends on its specific application:

    Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. For example, quinoline derivatives are known to inhibit DNA gyrase in bacteria or interact with heme in malaria parasites.

    Materials Science: It functions as an electron donor or acceptor in organic electronic devices, facilitating charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: Lacks the methyl and phenyl substituents, resulting in different chemical properties and reactivity.

    5,8-Dimethylquinoline: Lacks the chlorine and phenyl substituents, affecting its biological activity and applications.

    3-Phenylquinoline: Lacks the chlorine and methyl substituents, influencing its chemical behavior and uses.

Uniqueness

2-Chloro-5,8-dimethyl-3-phenylquinoline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom allows for further functionalization through substitution reactions, while the methyl and phenyl groups enhance its stability and lipophilicity, making it a valuable compound in various research fields .

Biological Activity

2-Chloro-5,8-dimethyl-3-phenylquinoline (CAS No. 1031928-12-7) is a chemical compound belonging to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClN, with a molecular weight of approximately 267.75 g/mol. The compound features a quinoline ring structure which is characterized by a fused benzene and pyridine ring. The presence of chlorine and methyl groups at specific positions contributes to its unique chemical properties.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 µg/mL
Escherichia coli0.25 µg/mL
Klebsiella pneumoniae0.5 µg/mL
Pseudomonas aeruginosa0.75 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly against drug-resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been explored in several studies. It has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study involving cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) demonstrated that the compound exhibited IC50 values ranging from 10 to 30 µM:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

The compound's mechanism of action appears to involve the inhibition of specific enzymes related to cancer cell survival and proliferation .

Case Studies

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Study on Antibacterial Activity : A recent study demonstrated the effectiveness of this compound against multidrug-resistant strains of bacteria, suggesting its utility in treating infections that are difficult to manage with existing antibiotics .
  • Anticancer Research : In vitro studies showed that the compound could selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .

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